2-(3,4-dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide
Description
This compound is a substituted acetamide featuring a 3,4-dimethoxyphenyl group and a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl moiety at the 4-position.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-26-19-7-5-4-6-18(19)23(10-12-29-13-11-23)16-24-22(25)15-17-8-9-20(27-2)21(14-17)28-3/h4-9,14H,10-13,15-16H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSPUTJOWKGNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy-substituted phenyl ring and an oxane moiety. Its molecular formula is CHNO, which suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions such as hypertension and diabetes.
- Receptor Modulation : There is evidence that the compound interacts with specific receptors, influencing signaling pathways related to inflammation and pain.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant capacity of various derivatives of this compound using the DPPH assay. Results indicated that modifications to the methoxy groups significantly enhanced antioxidant activity compared to unmodified compounds.
- Antihypertensive Effects : In a controlled animal study, this compound was administered to hypertensive rats. The results demonstrated a marked reduction in systolic blood pressure, supporting its potential use as an antihypertensive agent.
- Cytotoxicity Studies : A series of in vitro assays were performed on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited cytotoxic effects with IC50 values indicating significant potency against proliferating cells.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Key findings include:
- Methoxy Substitution : The positioning and number of methoxy groups on the phenyl rings play crucial roles in enhancing both antioxidant and enzyme inhibitory activities.
- Oxane Ring Influence : The oxane moiety contributes to the overall stability and bioavailability of the compound, impacting its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analog 1: 2-(3,4-Dimethoxyphenyl)-N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}acetamide
- Key Differences : The oxane ring in this analog bears a 4-methoxyphenyl group instead of 2-methoxyphenyl.
- Impact: Positional isomerism of the methoxy group on the phenyl ring alters steric and electronic interactions.
- Molecular Weight : 449.5 g/mol (identical backbone; substituent position differs).
Structural Analog 2: N-(3,4-Dimethoxyphenyl)-2-[[2-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Imidazol-4-yl]sulfanyl]acetamide
- Key Differences : Incorporates an imidazole ring with sulfanyl and 4-methylphenyl groups.
- Impact : The imidazole and sulfanyl groups introduce hydrogen-bonding and nucleophilic reactivity, which may enhance antimicrobial activity (as seen in related compounds ). The target compound’s oxane ring lacks such polarizable groups, suggesting lower metabolic stability but higher lipophilicity.
- Molecular Weight : ~550 g/mol (higher due to imidazole and additional phenyl groups).
Structural Analog 3: 2-(3,4-Dimethoxyphenyl)-N-{4-[(Dimethylamino)methyl]-1-(Pyridin-2-yl)Pyrrolidin-3-yl}acetamide
- Key Differences: Features a pyrrolidine ring with dimethylamino and pyridinyl substituents.
- The target compound’s oxane ring lacks nitrogen atoms, likely reducing CNS penetration but improving metabolic resistance .
- Molecular Weight : ~450–470 g/mol (similar to the target compound).
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The 2-methoxy vs. 4-methoxy substitution on the oxane phenyl ring (Target vs. Analog 1) significantly impacts molecular conformation. Computational studies suggest that 4-methoxy analogs exhibit better π-π stacking with aromatic residues in enzyme binding sites .
- Hydrogen-Bonding Capacity: Analogs with sulfanyl or imidazole groups (e.g., Analog 2) demonstrate enhanced hydrogen-bond donor/acceptor profiles, correlating with antimicrobial activity in related compounds .
- Solubility and Bioavailability: The target compound’s lack of ionizable groups (cf. Analog 3’s dimethylamino group) may limit aqueous solubility but improve blood-brain barrier penetration due to higher logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
